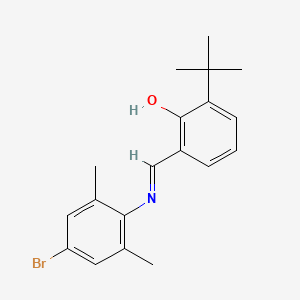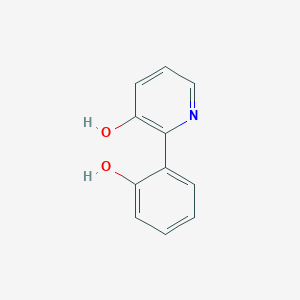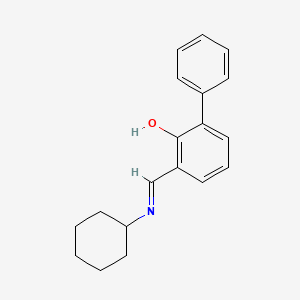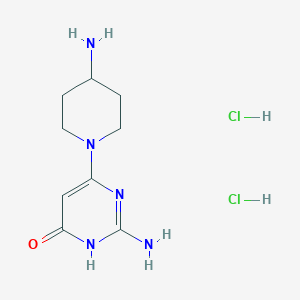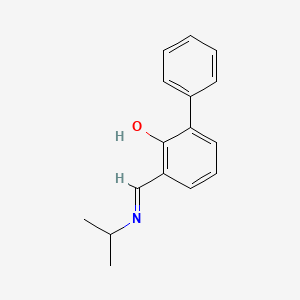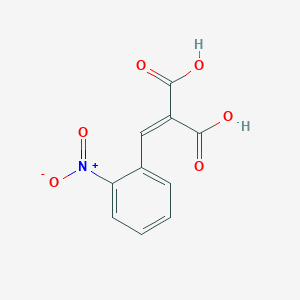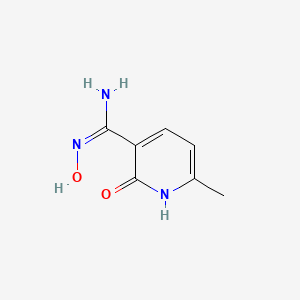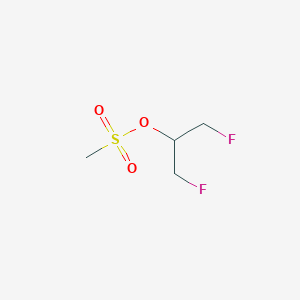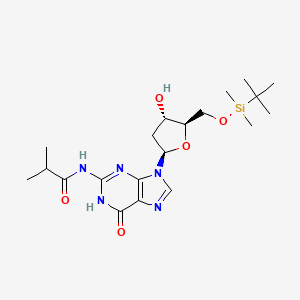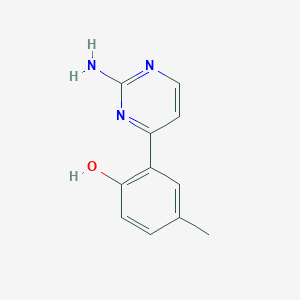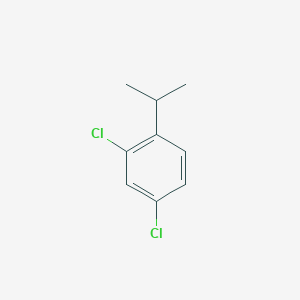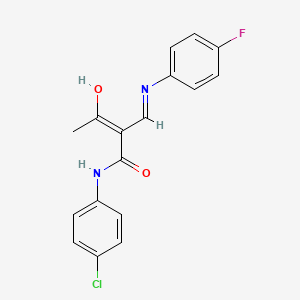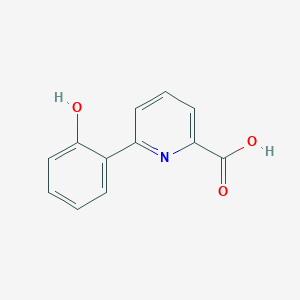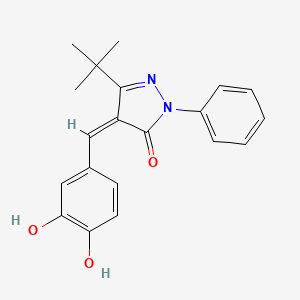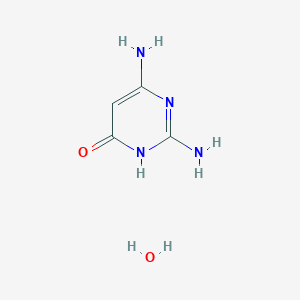
2,4-Diamino-6-hydroxypyrimidine monohydrate; 96%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-6-hydroxypyrimidine monohydrate (DAHP) is a white crystalline powder with a molecular weight of 196.14 g/mol and a melting point of 168–171 °C. It is an important intermediate in the chemical synthesis of various compounds and has a wide range of applications in the pharmaceutical, agrochemical, and food industries. DAHP is used in the synthesis of drugs, vitamins, and other compounds, and has been studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is not yet fully understood. It is believed to act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It is also believed to act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects
2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of nitric oxide, which is important for the regulation of blood pressure and vascular tone. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of pro-inflammatory genes. In addition, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has been found to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
実験室実験の利点と制限
The advantages of using 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% in laboratory experiments include its high purity, its low cost, and its availability in a variety of forms. It is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain reactions.
将来の方向性
The potential therapeutic applications of 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% are still being explored, and there are many future directions for research. These include exploring its potential to treat a variety of diseases, such as cancer, HIV, and Alzheimer’s; investigating its potential to treat skin disorders, such as psoriasis; and studying its biochemical and physiological effects. In addition, further research is needed to better understand the mechanism of action of 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% and to develop more efficient and cost-effective synthesis methods.
合成法
2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% can be synthesized via a variety of methods, including the Fischer indole synthesis, the Curtius rearrangement, and the Biginelli reaction. In the Fischer indole synthesis, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is synthesized from a condensation reaction between an aromatic aldehyde and an amine. In the Curtius rearrangement, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is synthesized from an acyl chloride and an amine. In the Biginelli reaction, 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% is synthesized from an aldehyde, an acid, and an amine.
科学的研究の応用
2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, and is being studied for its potential to treat a variety of diseases, including cancer, HIV, and Alzheimer’s. 2,4-Diamino-6-hydroxypyrimidine monohydrate; 96% has also been studied for its potential to treat skin disorders, such as psoriasis, and has been found to be effective in reducing the severity of the condition.
特性
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H5,5,6,7,8,9);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLKDSMCITXHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-hydroxypyrimidine hydrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

